Cas no 1041070-16-9 ((3R,3aR,6S,7S,9aS,9bS)-3-[(1R,4Z)-5-carboxy-1-methylhex-4-en-1-yl]-2,3,3a,4,6,7,8,9,9a,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-1H-benz[e]indene-6-propanoic acid methyl ester)

(3R,3aR,6S,7S,9aS,9bS)-3-[(1R,4Z)-5-carboxy-1-methylhex-4-en-1-yl]-2,3,3a,4,6,7,8,9,9a,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-1H-benz[e]indene-6-propanoic acid methyl ester structure
1041070-16-9 structure
Product Name:(3R,3aR,6S,7S,9aS,9bS)-3-[(1R,4Z)-5-carboxy-1-methylhex-4-en-1-yl]-2,3,3a,4,6,7,8,9,9a,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-1H-benz[e]indene-6-propanoic acid methyl ester
Numero CAS:1041070-16-9
MF:C31H48O4
MW:484.710430145264
CID:2069884
PubChem ID:101861871
Update Time:2025-04-21

(3R,3aR,6S,7S,9aS,9bS)-3-[(1R,4Z)-5-carboxy-1-methylhex-4-en-1-yl]-2,3,3a,4,6,7,8,9,9a,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-1H-benz[e]indene-6-propanoic acid methyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • (3R,3aR,6S,7S,9aS,9bS)-3-[(1R,4Z)-5-carboxy-1-methylhex-4-en-1-yl]-2,3,3a,4,6,7,8,9,9a,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-1H-benz[e]indene-6-propanoic acid methyl ester
    • (3R,3aR,6S,7S,9aS,9bS)-3-[(1R,4Z)-5-Carboxy-1-methyl-4-hexen-1-yl]-2,3,3a,4,6,7,8,9,9a,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-1H-benz[e]indene-6-propanoic acid 6-methyl ester
    • Kadsuric acid 3-methylester
    • FS-7588
    • AKOS040761935
    • (Z,6R)-6-[(3R,3aR,6S,7S,9aS,9bS)-6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid
    • 1041070-16-9
    • Kadsuric acid 3-Me ester
    • CS-0148672
    • Inchi: 1S/C31H48O4/c1-20(2)23-12-13-26-25(29(23,5)17-16-27(32)35-8)15-19-30(6)24(14-18-31(26,30)7)21(3)10-9-11-22(4)28(33)34/h11,15,21,23-24,26H,1,9-10,12-14,16-19H2,2-8H3,(H,33,34)/b22-11-/t21-,23+,24-,26-,29+,30-,31+/m1/s1
    • Chiave InChI: NLLYXLDQSXMKSE-ABXAZKELSA-N
    • Sorrisi: O(C)C(CC[C@@]1(C)[C@H](C(=C)C)CC[C@@H]2C1=CC[C@]1(C)[C@@H]([C@H](C)CC/C=C(\C(=O)O)/C)CC[C@]12C)=O

Proprietà calcolate

  • Massa esatta: 484.35526001g/mol
  • Massa monoisotopica: 484.35526001g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 35
  • Conta legami ruotabili: 10
  • Complessità: 913
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 7
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 8.3
  • Superficie polare topologica: 63.6Ų

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.05±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubilità: Insuluble (1.1E-5 g/L) (25 ºC),

(3R,3aR,6S,7S,9aS,9bS)-3-[(1R,4Z)-5-carboxy-1-methylhex-4-en-1-yl]-2,3,3a,4,6,7,8,9,9a,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-1H-benz[e]indene-6-propanoic acid methyl ester Letteratura correlata

Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited